N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide
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Overview
Description
N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the isochroman-1-carboxamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1, N3-bis(5-methylisoxazol-3-yl)malonamide: This compound has similar structural features but differs in the central carbon structure, allowing for different polymorphic forms.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: This compound lacks polymorphs and has a different central carbon structure, leading to different properties.
Uniqueness
N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide is unique due to its specific combination of the isoxazole ring and the isochroman-1-carboxamide moiety. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(16-19-9)15-14(17)13-11-5-3-2-4-10(11)6-7-18-13/h2-5,8,13H,6-7H2,1H3,(H,15,16,17) |
InChI Key |
XCIOLYGZEXKEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2C3=CC=CC=C3CCO2 |
Origin of Product |
United States |
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